1-Chloro-8-methylnonan-4-one

Description

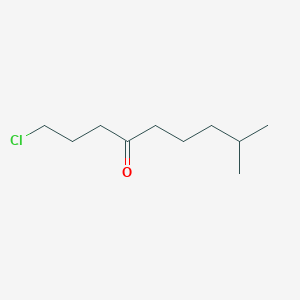

1-Chloro-8-methylnonan-4-one is a branched aliphatic ketone with the molecular formula C₁₀H₁₇ClO. Structurally, it features a ketone group at the 4th carbon, a methyl substituent at the 8th carbon, and a chlorine atom at the terminal (1st) carbon of the nonane backbone. The chlorine atom enhances its reactivity, while the methyl group introduces steric effects that may influence regioselectivity in synthetic pathways.

Properties

CAS No. |

54131-60-1 |

|---|---|

Molecular Formula |

C10H19ClO |

Molecular Weight |

190.71 g/mol |

IUPAC Name |

1-chloro-8-methylnonan-4-one |

InChI |

InChI=1S/C10H19ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9H,3-8H2,1-2H3 |

InChI Key |

OLISZSOMTWIMLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-methylnonan-4-one can be synthesized through several methods. One common approach involves the chlorination of 8-methylnonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-methylnonan-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Substitution: Formation of 1-hydroxy-8-methylnonan-4-one or 1-amino-8-methylnonan-4-one.

Reduction: Formation of 1-chloro-8-methylnonan-4-ol.

Oxidation: Formation of 1-chloro-8-methylnonanoic acid.

Scientific Research Applications

1-Chloro-8-methylnonan-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-8-methylnonan-4-one depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. For example, its chlorinated structure may allow it to interact with and inhibit enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polarity Trend) |

|---|---|---|---|---|

| 1-Chloro-8-methylnonan-4-one | C₁₀H₁₇ClO | 188.7 | ~245–260 | Low in water; soluble in organic solvents (e.g., DCM, ether) |

| 8-Methylnonan-4-one | C₁₀H₁₈O | 154.25 | ~215–230 | Similar to ketones; moderate polarity |

| 1-Bromo-8-methylnonan-4-one | C₁₀H₁₇BrO | 233.1 | ~260–275 | Comparable to chloro analog; lower reactivity in SN2 vs. Cl |

| 1-Chloro-7-methylnonan-4-one | C₁₀H₁₇ClO | 188.7 | ~240–255 | Slightly lower boiling point due to methyl position |

| 8-Methylnonane-1,6,7-trien-4-one | C₁₀H₁₂O | 148.2 | ~200–210 | Higher solubility in nonpolar solvents due to conjugated triene |

Key Observations :

- Halogen Effects: The chloro and bromo analogs exhibit higher boiling points than non-halogenated derivatives due to increased molecular weight and polarity. Bromo derivatives are less reactive in nucleophilic substitutions compared to chloro analogs .

- Conjugated Systems: The triene-containing analog (8-methylnonane-1,6,7-trien-4-one) has a lower molecular weight but enhanced reactivity in cycloadditions due to its conjugated diene system .

Table 2: Reactivity Comparison

| Compound | Key Reactivity | Synthetic Utility |

|---|---|---|

| This compound | SN2 at C1; ketone reductions/enolate formation | Alkylation agent; precursor to alcohols or amines |

| 8-Methylnonan-4-one | Ketone-specific reactions (e.g., Grignard) | Building block for steroidal analogs |

| 8-Methylnonane-1,6,7-trien-4-one | Diels-Alder cycloaddition; electrophilic additions | Synthesis of polycyclic terpenes or fragrances |

Key Findings :

- Electrophilic Chlorine: The terminal chlorine in this compound facilitates nucleophilic substitutions, making it valuable for introducing alkyl chains in pharmaceuticals.

- Triene vs. Chlorine : Unlike the triene analog, which participates in cycloadditions, the chloro derivative’s utility lies in its electrophilic terminal carbon.

- Steric Limitations: The 8-methyl group may hinder reactions at the ketone (C4) due to steric bulk, contrasting with less hindered analogs like 8-methylnonan-4-one.

Stability and Industrial Relevance

- Thermal Stability: The chloro analog is less stable under basic conditions (risk of elimination) compared to non-halogenated ketones.

- Industrial Use: While 8-methylnonane-1,6,7-trien-4-one is employed in fragrance synthesis , this compound may find niche applications in agrochemical intermediates.

Biological Activity

1-Chloro-8-methylnonan-4-one is an organic compound with the molecular formula C10H19ClO, categorized as a chlorinated ketone. Its unique structure, characterized by a chlorine atom at the first carbon and a ketone group at the fourth carbon, imparts various biological activities that are of significant interest in scientific research and medicinal chemistry.

This compound can be synthesized through several methods, including chlorination processes using agents such as thionyl chloride or phosphorus pentachloride. The synthesis typically occurs under reflux conditions to ensure complete chlorination of 8-methylnonan-4-one. The compound's reactivity allows it to participate in various chemical reactions, including substitution, reduction, and oxidation, which can lead to the formation of numerous derivatives that may exhibit distinct biological activities.

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The presence of the chlorine atom allows the compound to engage in nucleophilic substitutions, potentially leading to the inhibition of enzymes or disruption of protein functions within biological systems. This interaction can affect various cellular processes, making it a candidate for further exploration in pharmacological applications .

Biological Activity

Research has indicated that this compound may possess antimicrobial and antifungal properties. Its efficacy against specific microbial strains has been documented in several studies, highlighting its potential as a therapeutic agent. For instance, preliminary investigations have shown promising results in inhibiting the growth of certain bacteria and fungi, suggesting that this compound could be developed into a new class of antimicrobial agents .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Reduced fungal proliferation | |

| Enzyme Inhibition | Potential disruption of enzyme function |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antibiotics .

- Fungal Inhibition : Another investigation assessed the antifungal properties against Candida albicans, revealing that this compound effectively inhibited fungal growth at varying concentrations. This suggests its potential utility in treating fungal infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chlorononan-4-one | Lacks methyl group at C8 | Limited antibacterial activity |

| 8-Methylnonan-4-one | Lacks chlorine atom at C1 | Moderate antimicrobial effects |

| 1-Bromo-8-methylnonan-4-one | Bromine instead of chlorine | Different reactivity; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.